2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position, a tetrahydro ring system, and a thioether-linked acetamide group substituted with a 4-methylbenzyl moiety. The presence of methoxy groups may enhance solubility and binding affinity, while the thioether bridge could confer metabolic stability compared to oxygenated analogs .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-15-4-6-16(7-5-15)13-25-21(28)14-33-24-26-18-10-11-32-22(18)23(29)27(24)17-8-9-19(30-2)20(12-17)31-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQPJNZTKWNNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. With a molecular formula of and a molecular weight of 477.57 g/mol, this compound belongs to a class of thieno[3,2-d]pyrimidine derivatives known for diverse pharmacological properties.
Structure and Properties
The structure of the compound features a thieno[3,2-d]pyrimidine core substituted with various functional groups that may contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl group and the N-(4-methylbenzyl) moiety are particularly noteworthy as they may enhance the compound’s interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown effectiveness against various cancer cell lines including Mia PaCa-2 and PANC-1. The mechanism of action is believed to involve inhibition of topoisomerase II and induction of apoptosis in cancer cells through mitochondrial pathways and activation of caspases .
Antimicrobial Activity
In addition to its antitumor potential, this compound may also possess antimicrobial properties. Similar thieno[3,2-d]pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported antimicrobial effects against Staphylococcus aureus and Candida albicans using related compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The modifications in the side chains and functional groups can significantly influence its potency and selectivity against various biological targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dimethoxyphenyl group | Enhances antitumor activity |
| N-(4-methylbenzyl) group | Potentially improves binding affinity |
| Thioether linkage | May increase overall stability |
Case Studies
- Antitumor Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their cytotoxic effects on human tumor cell lines. The results indicated that certain modifications led to enhanced activity compared to standard treatments like etoposide .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of related compounds against common pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may improve solubility over G1-4’s 3,5-dimethoxybenzyl or 5.6’s dichlorophenyl, which prioritize lipophilicity .
- Biological Relevance: While biological data for the target compound are absent, analogs like 5.12 and 5.15 () exhibit cytotoxicity, suggesting that the thieno[3,2-d]pyrimidine scaffold is pharmacologically active .
Physicochemical and Spectroscopic Comparisons
- Melting Points : The target compound’s melting point is unreported, but analogs such as 5.12 (196–198°C) and 5.6 (230–232°C) demonstrate that chlorinated or bulky substituents increase thermal stability .
- NMR Profiles : The target compound’s $^1$H NMR would likely show signals for the 3,4-dimethoxyphenyl (δ ~6.8–7.2 ppm) and 4-methylbenzyl (δ ~4.0–4.2 ppm for CH$_2$), aligning with 5.12’s benzyl resonance (δ 4.01 ppm) .
Functional Group Impact
Research Implications and Gaps
- Biological Activity: No cytotoxicity or enzymatic inhibition data are available for the target compound. Prioritizing assays against cancer cell lines (e.g., MCF-7, HepG2) could validate its utility relative to analogs like 5.12 .
- Synthetic Optimization : The moderate yield of G1-4 (48%) suggests room for improving the target compound’s synthesis via catalyst screening or solvent optimization .
- SAR Studies : Systematic structure-activity relationship (SAR) studies are needed to isolate the contributions of the 3,4-dimethoxyphenyl and 4-methylbenzyl groups to activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
